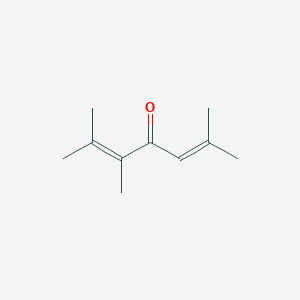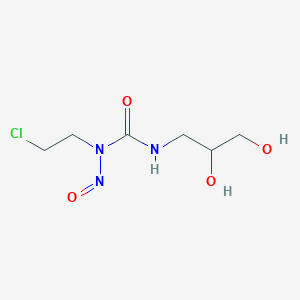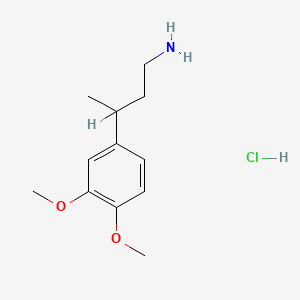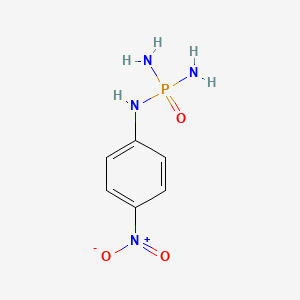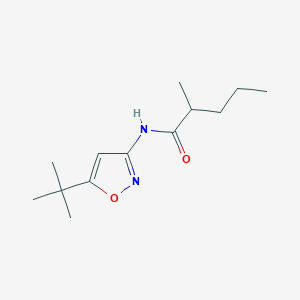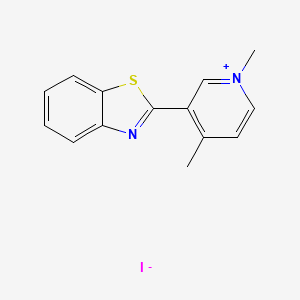
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is a heterocyclic compound that combines the structural features of benzothiazole and pyridinium. Benzothiazole is an aromatic heterocyclic compound known for its diverse biological activities and applications in various fields . The incorporation of a pyridinium moiety enhances the compound’s solubility and reactivity, making it a valuable entity in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide typically involves the condensation of 2-aminobenzenethiol with an appropriate pyridinium precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of microwave irradiation or other advanced techniques can enhance reaction rates and reduce energy consumption . The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted pyridinium derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Aplicaciones Científicas De Investigación
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can intercalate with DNA, inhibiting the replication and transcription processes . Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyridinium group enhances the compound’s solubility and facilitates its transport across cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: A parent compound with similar biological activities but lacking the pyridinium moiety.
2-Phenylbenzothiazole: Exhibits similar antimicrobial and anticancer properties but with different solubility and reactivity profiles.
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: A compound with potent antibacterial activity, used in medicinal chemistry research.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of both benzothiazole and pyridinium moieties, which confer distinct chemical and biological properties. The combination of these two functional groups enhances the compound’s solubility, reactivity, and bioavailability, making it a versatile and valuable compound for various applications .
Propiedades
Número CAS |
74292-37-8 |
|---|---|
Fórmula molecular |
C14H13IN2S |
Peso molecular |
368.24 g/mol |
Nombre IUPAC |
2-(1,4-dimethylpyridin-1-ium-3-yl)-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C14H13N2S.HI/c1-10-7-8-16(2)9-11(10)14-15-12-5-3-4-6-13(12)17-14;/h3-9H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZQKIWMYLXMCSEH-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=[N+](C=C1)C)C2=NC3=CC=CC=C3S2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


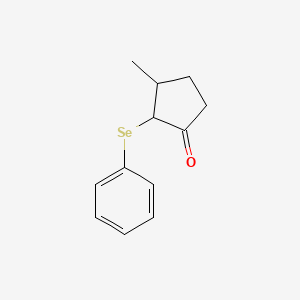
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
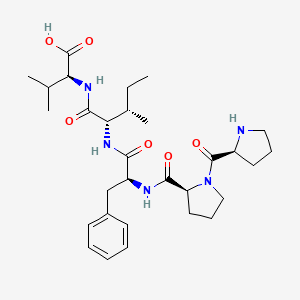
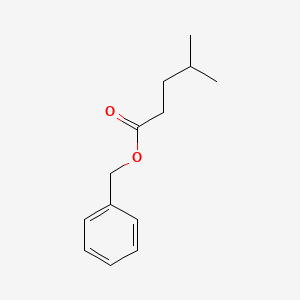
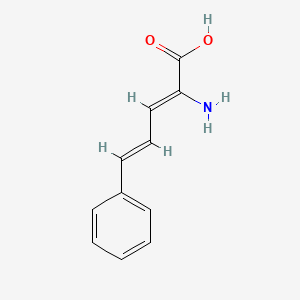
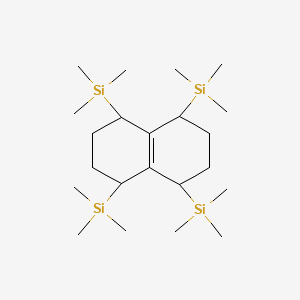

![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
